molecular formula C18H18N2O4 B2515135 5-methoxy-2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol CAS No. 1095913-11-3

5-methoxy-2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol

Cat. No.: B2515135
CAS No.: 1095913-11-3
M. Wt: 326.352
InChI Key: JQGFRHSNORFSQC-UHFFFAOYSA-N
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Description

5-methoxy-2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol is an organic compound with a complex structure that includes methoxyphenyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

5-methoxy-2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methoxy-2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other methoxyphenyl and pyrazolyl derivatives, such as:

Uniqueness

What sets 5-methoxy-2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

5-methoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-18(24-13-6-4-12(22-2)5-7-13)17(20-19-11)15-9-8-14(23-3)10-16(15)21/h4-10,21H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGFRHSNORFSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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